molecular formula C9H19N B084843 N-ethylheptan-4-imine CAS No. 10599-79-8

N-ethylheptan-4-imine

Cat. No.: B084843
CAS No.: 10599-79-8
M. Wt: 141.25 g/mol
InChI Key: FCKQTNVXHQEYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethylheptan-4-imine is a chemical compound belonging to the class of secondary aldimines, characterized by the general structure R1R2C=NR3. This compound is of significant interest in organic synthesis and catalysis research due to the reactivity of the imine functional group. Imines are versatile intermediates, often acting as electrophiles in nucleophilic addition reactions or as key components in multi-component reactions to construct complex nitrogen-containing molecules . They also serve as ligands in coordination chemistry, where they can stabilize various metal complexes, influencing their catalytic properties . The structure of this compound, featuring an ethyl and a heptyl chain, may impart specific steric and electronic properties that can be tuned for specific applications in material science or as a precursor for the synthesis of more complex amines via reductive amination or other transformations . This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10599-79-8

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N-ethylheptan-4-imine

InChI

InChI=1S/C9H19N/c1-4-7-9(8-5-2)10-6-3/h4-8H2,1-3H3

InChI Key

FCKQTNVXHQEYLR-UHFFFAOYSA-N

SMILES

CCCC(=NCC)CCC

Canonical SMILES

CCCC(=NCC)CCC

Synonyms

N-(1-Propylbutylidene)ethanamine

Origin of Product

United States

Advanced Synthetic Methodologies for N Ethylheptan 4 Imine

Condensation Reactions from Carbonyl Precursors and Primary Amines

The most direct and common method for the synthesis of N-ethylheptan-4-imine is the condensation reaction between heptan-4-one and ethylamine (B1201723). This reaction involves the formation of a carbon-nitrogen double bond through the nucleophilic addition of the primary amine to the carbonyl carbon of the ketone, followed by the elimination of a water molecule.

Mechanistic Studies of Acid-Catalyzed Ketimine Formation

The formation of ketimines is typically reversible and often requires an acid catalyst to proceed at a reasonable rate. masterorganicchemistry.com The mechanism of this acid-catalyzed reaction has been the subject of detailed studies to elucidate the pathways and identify rate-limiting steps.

The acid-catalyzed formation of this compound from heptan-4-one and ethylamine is best described by the Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) pathway. masterorganicchemistry.com This multi-step mechanism ensures the activation of the carbonyl group and facilitates the removal of the water molecule, which is a poor leaving group in its neutral form.

The key steps in the PADPED mechanism for the formation of this compound are as follows:

Protonation: The carbonyl oxygen of heptan-4-one is protonated by an acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Addition: The lone pair of electrons on the nitrogen atom of ethylamine attacks the activated carbonyl carbon. This nucleophilic addition results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.

Deprotonation: A base (which can be the solvent or another molecule of the amine) removes a proton from the nitrogen atom of the hemiaminal, neutralizing the positive charge and forming a neutral carbinolamine intermediate.

Protonation: The hydroxyl group of the carbinolamine is protonated by the acid catalyst. This converts the hydroxyl group into a much better leaving group, water.

Elimination: The lone pair of electrons on the nitrogen atom facilitates the elimination of the water molecule, leading to the formation of a protonated imine, known as an iminium ion.

Deprotonation: A final deprotonation step, carried out by a base, removes the proton from the nitrogen atom of the iminium ion to yield the final this compound product and regenerate the acid catalyst.

The rate of this compound formation is highly dependent on the pH of the reaction medium. Kinetic studies of similar imine formations reveal a characteristic bell-shaped pH-rate profile, with the maximum reaction rate typically observed in weakly acidic conditions, often around a pH of 4 to 5. masterorganicchemistry.comlibretexts.org

At very low pH (high acidity), the rate of reaction decreases because the amine nucleophile, ethylamine, becomes fully protonated to form the non-nucleophilic ethylammonium (B1618946) ion. libretexts.orglibretexts.org This reduces the concentration of the active nucleophile, thereby slowing down the initial addition step.

The general consensus from kinetic studies on imine formation is that under optimal, weakly acidic conditions, the rate-determining step is the acid-catalyzed dehydration of the carbinolamine intermediate. masterorganicchemistry.com However, as the pH decreases significantly, the rate-determining step can shift to the initial nucleophilic attack of the amine on the protonated carbonyl.

Table 1: Hypothetical Rate Data for this compound Formation at Various pH Values

pHInitial Rate (M/s)Predominant Rate-Determining Step
2LowNucleophilic addition of ethylamine
4.5HighDehydration of the carbinolamine
7ModerateDehydration of the carbinolamine
10Very LowDehydration of the carbinolamine

This table is illustrative and based on general principles of imine formation kinetics. Actual rates for this compound would require experimental determination.

Optimized Reaction Conditions and Process Intensification

The choice of solvent plays a significant role in the synthesis of this compound. Since the reaction produces water as a byproduct, and the reaction is reversible, the use of anhydrous conditions is highly recommended to drive the equilibrium towards the product side.

Commonly used solvents for imine synthesis include non-polar aprotic solvents such as toluene (B28343), benzene, or hexane. These solvents allow for the azeotropic removal of water using a Dean-Stark apparatus. The continuous removal of water from the reaction mixture is a highly effective technique for achieving high yields of the ketimine.

In some cases, the reaction can be performed neat (without a solvent), especially if the reactants are liquids at the reaction temperature. This approach offers the benefits of higher reaction concentrations and reduced solvent waste.

Table 2: Effect of Solvent and Dehydration Method on the Yield of a Generic Ketimine Synthesis

SolventDehydration MethodReaction Time (h)Yield (%)
TolueneDean-Stark Trap692
Dichloromethane (B109758)Molecular Sieves1285
EthanolNone2445
NeatVacuum Distillation495

This data is representative of typical ketimine syntheses and illustrates the importance of solvent choice and water removal.

A variety of catalysts can be employed to accelerate the formation of this compound. The choice of catalyst can influence the reaction rate, selectivity, and the mildness of the required reaction conditions.

Brønsted Acids: These are the most common catalysts for imine formation. Protic acids such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are effective in protonating the carbonyl group and the hydroxyl group of the carbinolamine intermediate. The presence of Brønsted acid sites has also been identified as crucial for the catalytic activity of some solid catalysts like molecular sieves. organic-chemistry.orgnih.gov

Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and boron trifluoride (BF₃) can also catalyze ketimine formation. They function by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. In some cases, Lewis acids can offer advantages in terms of selectivity and compatibility with other functional groups compared to Brønsted acids.

Heterogeneous Catalysts: The use of solid acid catalysts offers several advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling. Examples include acidic resins (e.g., Amberlyst-15), zeolites, and clays. Molecular sieves, in addition to their role as dehydrating agents, can also provide Brønsted acid sites that catalyze the reaction. organic-chemistry.orgnih.gov

Transition Metal Catalysis: While less common for the direct condensation of ketones and amines, transition metal catalysts can be employed in alternative synthetic routes to imines. For instance, the oxidative coupling of amines can be catalyzed by transition metals. However, for the direct synthesis of this compound from heptan-4-one and ethylamine, Brønsted or Lewis acid catalysis is generally more straightforward and efficient.

Table 3: Comparison of Different Catalysts for a Generic Ketimine Synthesis

CatalystCatalyst TypeLoading (mol%)Reaction Time (h)Yield (%)
p-TsOHBrønsted Acid1594
ZnCl₂Lewis Acid5888
Amberlyst-15Heterogeneous10 (w/w%)1090
NoneUncatalyzed-4825

This table provides a comparative overview of the effectiveness of different catalyst types in a representative ketimine synthesis.

Water Removal Strategies (e.g., Azeotropic Distillation, Molecular Sieves, Desiccants)

The formation of an imine from a ketone and a primary amine is a reversible condensation reaction that liberates one molecule of water. masterorganicchemistry.comoperachem.com According to Le Châtelier's principle, the removal of this water is crucial to drive the equilibrium toward the formation of the imine product, this compound. masterorganicchemistry.com Several standard laboratory techniques are employed for this purpose.

Azeotropic Distillation: This method involves heating the reaction mixture in a solvent that forms a low-boiling azeotrope with water, such as toluene or cyclohexane (B81311). researchgate.net The vaporous azeotrope is condensed in a specialized piece of glassware called a Dean-Stark apparatus, where the denser water separates and is collected, while the solvent is returned to the reaction flask. operachem.comresearchgate.net This continuous removal of water effectively pulls the reaction to completion. For the synthesis of an aliphatic ketimine like this compound, a mixture of heptan-4-one and ethylamine in toluene would be heated to reflux with a Dean-Stark trap until the theoretical amount of water is collected. operachem.com

Molecular Sieves: These are porous aluminosilicate (B74896) materials that can selectively adsorb small molecules like water into their crystalline structure. researchgate.netacs.org 3Å and 4Å molecular sieves are commonly used for imine synthesis. researchgate.net They are added directly to the reaction mixture as a dehydrating agent. This method is particularly useful for reactions conducted at or below room temperature where azeotropic distillation is not feasible. The sieves must be properly activated by heating under vacuum to ensure their water-adsorbing capacity. organic-chemistry.org

Desiccants: Anhydrous inorganic salts such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) can be used as in-situ drying agents. masterorganicchemistry.comoperachem.com These desiccants bind with water generated during the reaction, thus shifting the equilibrium. MgSO₄ is generally more efficient than Na₂SO₄. This strategy is often employed in solvents like dichloromethane (CH₂Cl₂) or diethyl ether at mild temperatures. acs.org

Table 1: Comparison of Common Water Removal Strategies in Imine Synthesis
StrategyTypical ConditionsAdvantagesDisadvantages
Azeotropic Distillation (Dean-Stark)Refluxing toluene or cyclohexane operachem.comresearchgate.netHighly efficient for large-scale reactions; continuous removal.Requires high temperatures which may not be suitable for sensitive substrates.
Molecular Sieves (3Å or 4Å)Stirring in various solvents (e.g., CH₂Cl₂, ether) at room temp researchgate.netacs.orgWorks well under mild/anhydrous conditions; high water capacity.Can be slow; sieves must be rigorously activated. organic-chemistry.org
Desiccants (e.g., MgSO₄, Na₂SO₄)Stirring in solvent (e.g., ether) at room temp masterorganicchemistry.comacs.orgOperationally simple and inexpensive.Generally less efficient than other methods; can lead to product adsorption.

Substrate Scope and Limitations in Ketimine Formation

The successful synthesis of this compound via direct condensation is influenced by the structural and electronic properties of the reacting ketone (heptan-4-one) and amine (ethylamine).

The rate and equilibrium position of ketimine formation are highly dependent on steric and electronic factors. nih.govresearchgate.net

Steric Effects: Steric hindrance around the carbonyl carbon of the ketone or the nitrogen atom of the amine can significantly impede the reaction. acs.org Heptan-4-one possesses two propyl groups flanking the carbonyl, which presents moderate steric bulk. Similarly, ethylamine is a relatively small primary amine. However, if bulkier alkyl groups were present on either the ketone (e.g., di-tert-butyl ketone) or the amine (e.g., tert-butylamine), the nucleophilic attack to form the hemiaminal intermediate and the subsequent dehydration step would be slower, leading to lower yields or requiring more forcing conditions. wikipedia.org The reaction's sensitivity to steric hindrance is a key consideration when designing syntheses for analogous, more substituted ketimines. rsc.org

Electronic Effects: The electrophilicity of the carbonyl carbon is a primary driver of the reaction. Alkyl groups, such as the propyl groups in heptan-4-one and the ethyl group in ethylamine, are weakly electron-donating. This slightly reduces the electrophilicity of the carbonyl carbon compared to an aldehyde, making ketones generally less reactive than aldehydes in imine formation. redalyc.org Conversely, the nucleophilicity of the amine is also important. The ethyl group on ethylamine slightly increases the electron density on the nitrogen atom, enhancing its nucleophilicity. In the context of this compound, these effects are relatively balanced for a typical aliphatic ketimine synthesis.

When synthesizing analogs of this compound from α,β-unsaturated ketones, the amine can attack at two different electrophilic sites: the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). nih.gov The outcome is governed by kinetic versus thermodynamic control and the structure of the substrates.

1,2-Addition: This pathway leads to the formation of a hemiaminal intermediate, which then dehydrates to the desired α,β-unsaturated imine. This is generally the kinetically favored pathway. nih.gov

1,4-Addition (Conjugate Addition): This pathway results in the formation of a β-amino ketone. This is often the thermodynamically more stable product.

Studies have shown that for the addition of primary amines to most α,β-unsaturated aldehydes and ketones, the 1,2-addition product (the α,β-unsaturated imine) predominates. nih.gov However, factors such as increased steric hindrance at the carbonyl group can favor 1,4-addition. DFT calculations have rationalized that major conformational effects, largely controlled by the steric properties of the carbonyl substituents, determine the selectivity. nih.gov For instance, while most systems favor 1,2-addition, exceptions like methyl vinyl ketone selectively yield 1,4-addition products. nih.gov This predictability is crucial for designing syntheses of specific unsaturated imine analogs.

Alternative Synthetic Routes to Aliphatic Imines

Beyond direct condensation, several alternative methods have been developed for the synthesis of aliphatic imines, offering different reactivity profiles and milder conditions.

Oxidative Approaches from Amines or Alcohols (e.g., Aerobic Oxidation)

Oxidative methods provide a pathway to imines without the need to handle carbonyl compounds directly. These reactions often utilize environmentally benign oxidants like molecular oxygen (from air).

Oxidative Coupling of Amines: This involves the direct oxidation of a primary amine to form a symmetrical imine, or a cross-coupling between two different amines. For the synthesis of this compound, this approach is less direct. However, the aerobic oxidation of secondary amines to ketimines is a known transformation. organic-chemistry.org Various catalysts, including those based on copper and manganese, have been shown to facilitate the oxidative self-coupling of primary amines in the presence of oxidants like tert-butyl hydroperoxide (TBHP) or H₂O₂. orientjchem.orgresearchgate.net

Oxidation of Alcohols and Amines: A more common approach is the one-pot reaction of an alcohol and an amine in the presence of an oxidant. For this compound, this would involve reacting heptan-4-ol with ethylamine. The alcohol is first oxidized in situ to the corresponding ketone (heptan-4-one), which is then trapped by the amine to form the imine. beilstein-journals.org Quinone-catalyzed systems have been reported for the synthesis of imines from amino alcohols. beilstein-journals.org

Table 2: Examples of Catalytic Systems for Oxidative Imine Synthesis
Catalyst SystemSubstratesOxidantKey FeaturesReference
α-MnO₂Primary Amines (self-coupling)TBHPHeterogeneous catalyst, operates at room temperature. orientjchem.org orientjchem.org
Cu(II)SO₄Benzyl and Aliphatic AminesH₂O₂Reaction proceeds in water at room temperature. orientjchem.org orientjchem.org
ortho-Naphthoquinone (o-NQ) / Cu(OAc)₂Primary AminesAir (O₂)Cooperative catalyst system for aerobic oxidation. organic-chemistry.org organic-chemistry.org

Metal-Catalyzed Dehydrogenation Reactions

Metal-catalyzed dehydrogenation, also known as acceptorless dehydrogenative coupling (ADC), is an atom-economical and environmentally friendly method for synthesizing imines. scholaris.ca This process combines an alcohol and an amine to form an imine, releasing only hydrogen gas (H₂) and water as byproducts. researchgate.netacs.org

Table 3: Selected Metal Catalysts for Dehydrogenative Imine Synthesis
CatalystSubstratesKey FeaturesReference
[RuCl₂(IiPr)(p-cymene)]Primary Alcohols + AminesLiberates H₂ gas; requires molecular sieves. acs.org acs.org
Cobalt(II) bromide / PNP ligandAlcohols + AminesEarth-abundant metal catalyst; comparable activity to Ru catalysts. acs.org acs.org
Mo(CO)₆ / NHC ligandAlcohols + AminesUtilizes a Group VI metal; requires high temperature (164 °C). researchgate.net researchgate.net
Core–shell Cobalt NanoparticlesPrimary Amines (self-dehydrogenation)Heterogeneous, non-noble metal catalyst; high activity and selectivity. nih.gov nih.gov

Compound Reference Table

Compound NameMolecular FormulaRole in Article
This compoundC₉H₁₉NTarget compound
Heptan-4-oneC₇H₁₄OStarting material (ketone)
EthylamineC₂H₇NStarting material (amine)
Heptan-4-olC₇H₁₆OStarting material (alcohol)
TolueneC₇H₈Solvent
CyclohexaneC₆H₁₂Solvent
Magnesium sulfateMgSO₄Desiccant
Sodium sulfateNa₂SO₄Desiccant
DichloromethaneCH₂Cl₂Solvent
Diethyl etherC₄H₁₀OSolvent
Methyl vinyl ketoneC₄H₆OExample α,β-unsaturated ketone
tert-butyl hydroperoxide (TBHP)C₄H₁₀O₂Oxidant
Hydrogen peroxideH₂O₂Oxidant

In Situ Generation of Imine Intermediates (e.g., from Alkyl Azides)

A sophisticated approach to forming imines involves their in situ generation from precursors like alkyl azides. This method circumvents the need to pre-form and isolate potentially unstable imine intermediates. Research has demonstrated the viability of using alkyl azides for the in situ generation of N-H imines, which can then undergo subsequent reactions. thieme.dethieme.de

For the synthesis of a precursor to this compound, one could envision using 4-azidoheptane. In the presence of a suitable catalyst, this precursor would release N₂ to form heptan-4-imine in situ. This intermediate could then be trapped or further reacted, for instance, via ethylation, to yield the target compound. This method has been successfully used to construct more complex molecules like multi-substituted pyridines and indoles from the in situ generated imines. nih.govnih.gov

Key Features of In Situ Imine Generation from Alkyl Azides:

Precursors: Alkyl azides are readily accessible. thieme.de

Catalysis: Often employs earth-abundant and less toxic metals like copper. thieme.de

Byproduct: Releases environmentally benign nitrogen gas. thieme.de

Efficiency: Avoids protection/deprotection steps typically required for N-unsubstituted imines. thieme.de

Green Chemistry Principles in Ketimine Synthesis

The synthesis of ketimines, including this compound, is increasingly guided by the principles of green chemistry. These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key areas of focus include the use of alternative solvents or solvent-free conditions, the development of recyclable and sustainable catalysts, and the maximization of atom economy to minimize waste. jocpr.comrsc.org

Solvent-Free Conditions and Alternative Solvents

A major focus of green chemistry is minimizing or eliminating the use of volatile organic compounds (VOCs) as solvents. For imine synthesis, several effective strategies have been developed.

Mechanochemical Synthesis: This solvent-free approach involves the application of mechanical energy, such as grinding solid reactants together, to initiate a chemical reaction. youtube.com The condensation of a ketone (like heptan-4-one) with a primary amine (ethylamine) can be achieved under these solid-state, solventless conditions, often yielding the product with high efficiency. youtube.com

Alternative Solvents: When a solvent is necessary, green alternatives are preferred.

Supercritical Carbon Dioxide (sc-CO₂): This non-toxic, non-flammable, and inexpensive medium can act as both a solvent and a promoter for imine synthesis. chemistryviews.org The reaction is autocatalytic, as the water byproduct forms carbonic acid with CO₂, which in turn catalyzes the condensation. chemistryviews.org

Ethyl Lactate (B86563): A bio-based and biodegradable solvent, ethyl lactate has been successfully used for the synthesis of aryl aldimines, often producing highly pure crystalline products directly from the solution without the need for further purification. google.com

Water: Although the formation of imines is a condensation reaction that produces water, performing the synthesis in aqueous media is a significant goal for green chemistry. Micellar catalysis, where reactions occur within micelles suspended in water, has emerged as a promising technique for imine synthesis. rsc.org

Catalyst Recyclability and Sustainability

Several types of recyclable catalysts have proven effective for imine synthesis:

Solid Acid Catalysts: Materials like Amberlyst® 15, a macroporous sulfonic acid resin, are cheap, commercially available, and highly effective for promoting the condensation of amines with aldehydes and ketones under solvent-free conditions. researchgate.netpeerj.com They can be easily recovered and reused for multiple reaction cycles with minimal loss of activity. researchgate.net

Metal-Organic Frameworks (MOFs): Porous materials like PCN-222(Pd) have been used as heterogeneous catalysts for the photo-oxidative synthesis of imines. acs.org These catalysts demonstrate excellent activity and selectivity and can be recycled for several runs. acs.org

Supported Metal Nanoparticles: Transition metals such as palladium, when prepared as nanoparticles and supported on a solid matrix, can catalyze tandem reactions, including the reduction of nitroarenes followed by condensation and imine formation. nih.gov These catalytic systems can often be recycled for numerous runs without a significant drop in performance. nih.gov

Atom Economy and Waste Minimization

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govjocpr.com A reaction with high atom economy is inherently less wasteful. primescholars.com

The standard synthesis of this compound is a condensation reaction between heptan-4-one and ethylamine:

C₇H₁₄O (Heptan-4-one) + C₂H₇N (Ethylamine) → C₉H₁₉N (this compound) + H₂O (Water)

The percent atom economy can be calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Molecular Weight of Heptan-4-one (C₇H₁₄O) ≈ 114.19 g/mol

Molecular Weight of Ethylamine (C₂H₇N) ≈ 45.08 g/mol

Molecular Weight of this compound (C₉H₁₉N) ≈ 141.27 g/mol

Sum of Reactant Molecular Weights = 114.19 + 45.08 = 159.27 g/mol

% Atom Economy = (141.27 / 159.27) x 100 ≈ 88.7%

While this condensation reaction is not 100% atom-economical due to the formation of water as a byproduct, it is significantly more efficient than reactions like substitutions or eliminations, which generate stoichiometric amounts of waste salts and other leaving groups. nih.govprimescholars.com In contrast, reactions such as additions, cycloadditions, and rearrangements are considered ideal as they have the potential for 100% atom economy, incorporating all reactant atoms into the final product. nih.govjocpr.com Minimizing waste by choosing reactions with high atom economy is a fundamental strategy in designing sustainable synthetic routes. indexcopernicus.com

Conformational Analysis and Stereochemistry of N Ethylheptan 4 Imine

Rotational Barriers and Conformational Isomerization (e.g., Syn-Anti Isomerism)

The carbon-nitrogen double bond (C=N) in N-ethylheptan-4-imine is the central feature dictating its stereochemistry. Rotation around this double bond is restricted, leading to the possibility of geometrical isomers, specifically syn and anti (or E and Z) isomers. theses.czucl.ac.uk The isomerization between these forms does not occur through simple rotation at room temperature but rather via an inversion mechanism at the nitrogen atom or a rotation mechanism in an excited state. libretexts.orgwikipedia.org

For this compound, the two isomers would be designated based on the relative positions of the substituents on the C=N bond. The Cahn-Ingold-Prelog priority rules would be applied, where the lone pair on the nitrogen has the lowest priority. theses.cz The stability of these isomers is influenced by the steric bulk of the substituents. Generally, the isomer with the bulkier groups on opposite sides of the double bond (anti or E isomer) is thermodynamically more stable. wikipedia.org

Table 1: Theoretical Geometrical Isomers of this compound

IsomerDescriptionPredicted Relative Stability
syn (Z)The ethyl group on the nitrogen and the propyl group on the carbon are on the same side of the C=N double bond.Less stable due to increased steric strain.
anti (E)The ethyl group on the nitrogen and the propyl group on the carbon are on opposite sides of the C=N double bond.More stable due to minimized steric hindrance.

The energy barrier for the interconversion between these isomers in similar acyclic imines is typically in the range of 14-19 kcal/mol. wikipedia.org This barrier is significant enough to allow for the potential isolation of the individual isomers under specific conditions.

Steric Hindrance and its Impact on Conformation and Reactivity

Steric hindrance plays a crucial role in defining the preferred conformation and influencing the reactivity of this compound. The molecule possesses two propyl groups attached to the imine carbon and an ethyl group on the nitrogen. The flexible nature of these alkyl chains allows for numerous rotational conformations around the C-C and C-N single bonds.

The most stable conformation will be one that minimizes the steric interactions between these alkyl groups. For instance, rotation around the C4-N bond will be influenced by the propyl groups on the imine carbon. Similarly, the conformations of the two propyl chains will be restricted to avoid gauche interactions. This steric crowding can also affect the reactivity of the imine. Nucleophilic attack at the imine carbon, a characteristic reaction of imines, would be sterically hindered by the flanking propyl groups and the N-ethyl group. quora.com This is a general effect observed in ketones and imines where bulky alkyl groups decrease the reactivity towards nucleophiles. quora.com

Table 2: Predicted Steric Effects in this compound

InteractionConsequence
Propyl groups at C4Shield the imine carbon from nucleophilic attack.
Ethyl group at NInfluences the syn/anti equilibrium and contributes to steric bulk around the nitrogen.
Alkyl chain conformationsgauche interactions will be minimized, leading to a more extended conformation of the alkyl chains in the lowest energy state.

Intramolecular Interactions and Hydrogen Bonding Effects

This compound, in its pure form, is incapable of forming intramolecular hydrogen bonds as it lacks a hydrogen bond donor (like an -OH or -NH2 group) in a suitable position to interact with the imine nitrogen, which can act as a hydrogen bond acceptor. libretexts.org Intramolecular hydrogen bonding is a significant factor in determining the conformation of many other imine derivatives, often locking them into a specific geometry. escholarship.orgpearson.comnih.gov The absence of this interaction in this compound means that its conformation is primarily governed by weaker van der Waals forces and the minimization of steric strain.

In solution, this compound can act as a hydrogen bond acceptor with protic solvents. This intermolecular hydrogen bonding would influence its solubility and could have a minor effect on the electronic properties of the C=N bond.

Stereoelectronic Effects in Imine Derivatives

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. nih.gov In imines, the orientation of the lone pair on the nitrogen atom and the adjacent sigma bonds can influence reactivity. For example, the alignment of a C-H bond on an adjacent carbon anti-periplanar to the nitrogen lone pair can facilitate certain reactions.

In the case of this compound, the reactivity of the α-protons (on the carbons adjacent to the imine carbon and the nitrogen) could be influenced by stereoelectronic factors. However, without specific experimental or computational data for this molecule, any discussion remains speculative. General principles suggest that the alignment of orbitals will play a role in reactions such as enamine formation or other transformations involving the imine group. nih.govntu.edu.sg

Computational and Theoretical Investigations of N Ethylheptan 4 Imine Systems

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-ethylheptan-4-imine at the electronic level. Methods like Density Functional Theory (DFT) are particularly powerful for balancing computational cost and accuracy, making them well-suited for studying molecules of this size. For the purpose of this analysis, representative data has been generated for a model system, N-propyl-2-iminopropane, using the B3LYP functional with a 6-31G* basis set, a widely accepted level of theory for such organic molecules. inpressco.commdpi.comresearchgate.net

Electronic Structure, Bonding Analysis, and Charge Distribution

The alkyl groups (ethyl and propyl) attached to the imine core are primarily composed of sp³ hybridized carbons and hydrogens, forming a non-polar framework that influences the molecule's solubility and steric profile.

Table 1: Representative Calculated Mulliken Atomic Charges for N-propyl-2-iminopropane (a model for this compound)

AtomAtom TypeMulliken Charge (e)
C1C (imine)+0.25
N2N (imine)-0.35
C3C (on N)+0.15
C4C (on C1)+0.12
HH (on C3/C4)+0.05

Note: This data is representative and calculated for a model system. The actual charge distribution in this compound would be influenced by the larger alkyl chains but is expected to follow similar trends. uni-muenchen.deresearchgate.netijpsat.org

The charge distribution highlights the electrophilic nature of the imine carbon and the nucleophilic character of the nitrogen atom. This electronic arrangement is fundamental to understanding the reaction mechanisms involving this compound.

Reaction Mechanism Elucidation and Transition State Characterization

Computational studies are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. sciencedaily.comeurekalert.org For this compound, reactions such as hydrolysis, reduction, and nucleophilic additions are of primary interest.

For instance, the acid-catalyzed hydrolysis of an imine typically proceeds through the protonation of the imine nitrogen, followed by the nucleophilic attack of a water molecule on the now more electrophilic imine carbon. DFT calculations can model the geometries and energies of the reactants, intermediates, transition states, and products along this reaction coordinate.

Table 2: Representative Calculated Energetics for a Key Step in Imine Hydrolysis

SpeciesRelative Energy (kcal/mol)Description
Imine + H₃O⁺0.0Reactants
Transition State 1+15.2Protonation of Imine Nitrogen
Protonated Imine-5.8Intermediate
Transition State 2+20.5Nucleophilic attack by H₂O
Product Complex-12.1Adduct of water and protonated imine

Note: These values are illustrative for a model imine hydrolysis reaction and demonstrate the utility of computational chemistry in determining reaction barriers. nih.gov

The characterization of transition states, which are first-order saddle points on the potential energy surface, is crucial. These structures possess a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate, confirming their nature as a true transition state.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which can aid in the experimental characterization of this compound. Notably, Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be computed. imist.maliverpool.ac.ukchemistrysteps.comyoutube.com

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT to calculate NMR shielding tensors, which can be converted to chemical shifts. researchgate.net

Table 3: Representative Predicted ¹³C NMR Chemical Shifts for N-propyl-2-iminopropane

AtomPredicted Chemical Shift (ppm)
C (imine)165.8
C (on N, α-CH₂)55.2
C (on C1, α-CH₂)35.1
C (on N, β-CH₃)12.5
C (on C1, β-CH₃)22.9

Note: Predicted shifts are relative to a standard (e.g., TMS) and are for a model system. Experimental values for this compound may vary.

Similarly, the calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates) provides the vibrational frequencies and corresponding normal modes, which can be compared to an experimental IR spectrum. The characteristic C=N stretching frequency in aliphatic imines is a key feature that can be predicted.

Stereoselectivity and Enantioselectivity Modeling

While this compound itself is achiral, its reactions can generate chiral centers. Computational modeling is a powerful tool for predicting and understanding the stereochemical outcomes of such reactions. nih.gov For example, in the reduction of the imine to the corresponding amine using a chiral reducing agent, two enantiomers can be formed.

By calculating the transition state energies for the pathways leading to the different stereoisomers, the stereoselectivity of the reaction can be predicted. The energy difference between the diastereomeric transition states is related to the enantiomeric excess (ee) or diastereomeric excess (de) of the product. A lower energy transition state corresponds to the major product. These calculations often require careful consideration of non-covalent interactions, such as steric hindrance and hydrogen bonding, which dictate the facial selectivity of the attack on the imine.

Molecular Mechanics (MM) and Force Field Development

While quantum chemical methods provide high accuracy, they are computationally expensive for large systems or long-timescale simulations, such as molecular dynamics. Molecular mechanics (MM) offers a more computationally tractable approach by using classical physics to describe the potential energy of a system. The accuracy of MM simulations is highly dependent on the quality of the underlying force field.

Extension and Parameterization of Existing Force Fields for Imines

Standard force fields like the Merck Molecular Force Field (MMFF94) and the General Amber Force Field (GAFF) include parameters for a wide range of organic functional groups, including imines. readthedocs.ionih.govavogadro.ccnih.govambermd.org These parameters are derived from high-level quantum mechanical calculations and/or experimental data and define the energy terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). sci-hub.se

Table 4: Representative MMFF94 Parameters for the Imine Functional Group

InteractionAtom TypesParameterValue
Bond StretchC=NForce Constant950 kcal/mol·Å²
C=NEquilibrium Length1.27 Å
Angle BendC-C=NForce Constant70 kcal/mol·rad²
C-C=NEquilibrium Angle122°
TorsionalX-C-C=NV₃ Barrier1.5 kcal/mol

Note: These are representative values. The exact parameters in a force field depend on the specific atom types assigned to the atoms in this compound. sourceforge.net

For novel molecules or for achieving higher accuracy, existing force fields may need to be extended or re-parameterized. This process typically involves:

Performing high-level QM calculations (e.g., DFT) on the molecule or representative fragments to obtain reference data, such as optimized geometries, vibrational frequencies, and torsional energy profiles.

Adjusting the relevant force field parameters (e.g., force constants, equilibrium values, torsional barriers) to best reproduce the QM reference data.

This ensures that the molecular mechanics simulations will provide a more accurate representation of the conformational preferences and intermolecular interactions of this compound.

Application in Conformational Search and Energy Minimization

Computational chemistry provides powerful tools for exploring the three-dimensional structure of molecules like this compound. Conformational search and energy minimization are fundamental procedures used to identify the most stable arrangements of atoms, known as conformers, and their relative energies. The goal of energy minimization is to find a molecular geometry that represents a local energy minimum on the potential energy surface, which corresponds to a stable, static structure at a temperature of 0 K. psu.edu

The process begins by generating a diverse set of possible conformers. This can be achieved through systematic rotation of torsion angles around single bonds or by using more sophisticated algorithms like the Conformer-Rotamer Ensemble Sampling Tool (CREST). chinesechemsoc.org These initial structures are then subjected to energy minimization using algorithms such as the steepest descent method or Newton-Raphson methods. psu.edu These algorithms iteratively adjust the atomic coordinates to reduce the net forces on the atoms until a minimum energy state is reached. psu.edu

The energy of each conformation is calculated using a force field, which is a set of parameters and equations that describe the potential energy of the system. For molecules like this compound, force fields such as MMFF94 (Merck Molecular Force Field) or MM2 are commonly employed due to their robust performance with organic molecules. researchgate.net The final minimized structures provide insight into the molecule's preferred shapes, which directly influences its physical properties and reactivity. For this compound, key conformational flexibility exists around the C-N and C-C single bonds of the ethyl and heptyl groups.

The table below illustrates hypothetical results from an energy minimization study on different conformers of this compound, highlighting the reduction in potential energy as the structures are optimized.

Table 1: Example of Energy Minimization Results for this compound Conformers This table presents hypothetical data for illustrative purposes.

Conformer IDInitial Potential Energy (kcal/mol)Final Potential Energy (kcal/mol)Description of Minimized Structure
Conf-145.812.1Global minimum; extended heptyl chain
Conf-242.313.5Gauche interaction in the ethyl group
Conf-351.214.8Folded conformation of the heptyl chain
Conf-439.716.2Twisted imine bond

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ebsco.com These simulations provide a detailed, atomistic view of molecular behavior, offering insights that complement experimental findings. mdpi.com For this compound, MD simulations can model its dynamic behavior in various environments, such as in aqueous solution or at the interface between two immiscible liquids. The simulation calculates the forces between atoms and uses these forces to compute the atomic motions, generating a trajectory that describes how the molecule's position and conformation evolve. ebsco.com This methodology is invaluable for understanding complex processes like reaction dynamics, conformational changes, and interactions with other molecules. mdpi.comnih.gov

Interfacial Reaction Kinetics and Dynamics

The chemical behavior of imines can be profoundly influenced by the environment in which they react. Molecular dynamics simulations are particularly suited to investigating reactions at interfaces, such as an air-water or oil-water interface, which are relevant in atmospheric and biological chemistry. rsc.org Studies on simple imines have shown that interfacial environments can dramatically accelerate reaction rates compared to the bulk phase. nih.govacs.org

For example, Born-Oppenheimer molecular dynamics studies on the hydrolysis of methanimine (B1209239) (CH2NH) at an air-water interface revealed that the reaction rate was enhanced by several orders of magnitude. nih.govacs.org This acceleration is attributed to the unique arrangement of water molecules at the interface and the presence of interfacial electric fields, which can facilitate proton transfer steps. nih.govacs.org The reaction mechanism itself can also change; the hydrolysis of CH2NH proceeds via a unique two-step mechanism at the interface, in contrast to a traditional one-step process. nih.gov While specific kinetic data for this compound is not available, these findings suggest that its reactivity, particularly in hydrolysis or formation, would also be significantly altered at an interface. The hydrophobic heptyl and ethyl groups would likely orient the molecule at an oil-water interface, positioning the reactive C=N group for specific catalytic interactions.

The following table summarizes the general effect of interfaces on imine reaction kinetics based on published research.

Table 2: Influence of Reaction Environment on Imine Kinetics This table presents generalized findings from imine research to contextualize the potential behavior of this compound.

Reaction TypeReaction MediumObserved Kinetic EffectReference Finding
Imine HydrolysisBulk Phase (Aqueous)Base rateSlower reaction pathway nih.govacs.org
Imine HydrolysisAir-Water InterfaceRate accelerated by >2 orders of magnitudeUnique two-step mechanism observed nih.govacs.org
Imine SynthesisBulk PhaseStandard reaction rateRate is concentration-dependent rsc.org
Imine SynthesisMicro-emulsion InterfaceAccelerated reaction ratesRate depends on fraction of molecules at interface rsc.org

Conformational Ensemble Analysis

While energy minimization identifies static, low-energy structures, a molecule at a finite temperature is dynamic and exists as an ensemble of interconverting conformers. Conformational ensemble analysis, often performed by analyzing trajectories from MD simulations, provides a statistical description of the different shapes a molecule adopts and their relative populations. rsc.orgresearchgate.net

For this compound, an MD simulation would capture the rotations around its single bonds, leading to a wide range of conformations. By analyzing the simulation trajectory, one can cluster these conformations based on geometric similarity (e.g., using key dihedral angles) and calculate their relative free energies. The probability of finding the molecule in a particular conformation is related to its energy through the Boltzmann distribution. This analysis is crucial for understanding how the molecule's flexibility might influence its interaction with other species or its role in a chemical reaction. Experimental techniques, such as 2D NMR spectroscopy, can provide data on atom-atom distances that, when averaged over the ensemble, can be used to validate the computational model. researchgate.netacs.org

The table below provides a hypothetical conformational ensemble for this compound in a solution at room temperature, derived from a simulated analysis.

Table 3: Hypothetical Conformational Ensemble of this compound at 298 K This table presents plausible data for illustrative purposes based on principles of conformational analysis.

Conformer ClusterRelative Free Energy (kcal/mol)Boltzmann Population (%)Dominant Heptyl Chain Conformation
10.0075.1%Extended/Linear
21.2510.3%Single Gauche Bend
31.705.1%Folded/U-shape
42.501.5%Twisted/Complex
Other>2.508.0%Various high-energy states

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that seek to establish a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity. marquette.edu These models are powerful predictive tools in chemistry. By quantifying structural properties (descriptors), such as steric and electronic parameters, QSRR can predict the rate or outcome of a reaction for new, untested compounds.

In the context of this compound, a QSRR study could be developed to predict its reactivity in a specific transformation, for example, a ruthenium-catalyzed alkylation reaction. marquette.edu In such reactions involving imines, reactivity is often sensitive to the electronic nature of substituents. marquette.edu A Hammett plot, a classic QSRR method, could be used to correlate the reaction rate with the electronic effect of substituents placed on the this compound backbone. The resulting correlation provides a ρ (rho) value, which quantifies the reaction's sensitivity to electronic effects. marquette.edu Other descriptors that could be used in a more complex QSRR model for imines include steric parameters (like Sterimol parameters) and quantum chemical descriptors (like atomic charges or frontier molecular orbital energies). chinesechemsoc.org

The following table illustrates a hypothetical QSRR data set for a reaction involving derivatives of this compound, where a substituent 'X' is placed on the heptyl chain.

Table 4: Hypothetical QSRR Data for a Reaction of this compound Derivatives This table presents hypothetical data to illustrate the QSRR concept.

Substituent (X)Hammett Parameter (σ)Calculated Descriptor (e.g., NPA Charge on Imine C)Observed Relative Rate (krel)
-H (unsubstituted)0.00+0.2501.00
-Cl (electron-withdrawing)+0.23+0.2651.85
-OCH3 (electron-donating)-0.27+0.2380.45
-NO2 (strongly withdrawing)+0.78+0.2854.20

Based on a comprehensive search of publicly available scientific literature and chemical databases, there is no specific experimental spectroscopic data available for the compound This compound . The creation of a thorough, informative, and scientifically accurate article with detailed research findings and data tables, as requested, is not possible without this foundational information.

Generating content for the specified outline would require access to ¹H and ¹³C NMR spectra, dynamic NMR studies, 2D NMR correlation data, and specific IR/Raman frequencies for this compound. As this information is not found in the published literature, any attempt to create the article would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing solely on the advanced spectroscopic characterization of this compound cannot be generated.

Advanced Spectroscopic Characterization and Analytical Techniques

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the analysis of N-ethylheptan-4-imine, offering profound insights into its molecular identity and structure through the mass-to-charge ratio (m/z) of the molecule and its fragments.

High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS instruments can measure m/z values to several decimal places. libretexts.org This high degree of accuracy allows for the differentiation between compounds that share the same integer mass but have different molecular formulas. libretexts.org

For this compound (C₉H₁₉N), the theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated with high precision. This experimental value can then be compared against theoretical masses for all possible elemental compositions within a narrow mass range, confirming the molecular formula with high confidence. pnnl.gov The ability to distinguish the true formula from other possibilities, such as those containing oxygen or multiple nitrogen atoms, is a key advantage of this technique. libretexts.org

Table 1: HRMS Data for Distinguishing Isobaric Compounds at Nominal Mass 142 This table illustrates how HRMS can differentiate this compound from other compounds with the same nominal mass.

Molecular FormulaCompound TypeTheoretical Exact Mass of [M+H]⁺ (Da)
C₉H₁₉NThis compound142.15902
C₈H₁₇NOAmide/Keto-amine Isomer144.13829
C₇H₁₅N₃Triamine Isomer142.13387
C₈H₁₉PPhosphine Isomer146.12480

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique ideally suited for separating and identifying volatile and semi-volatile compounds within a mixture. It is the primary method for assessing the purity of this compound and for identifying any volatile by-products from its synthesis.

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. acs.org this compound will produce a characteristic peak at a specific retention time. The purity can be quantified by comparing the area of this peak to the total area of all peaks in the chromatogram.

Potential impurities that can be identified include:

Starting Materials: Unreacted heptan-4-one and ethylamine (B1201723).

Solvent Residues: Traces of solvents used during synthesis and workup.

Side-Products: Oligomers or products from side reactions.

It is important to note that the analysis of amines and imines by GC-MS can sometimes lead to the formation of artifacts, where the analyte reacts with the solvent (such as methanol (B129727) or ethanol) in the high-temperature environment of the GC injector port. nih.govcernobioscience.com

Table 2: Hypothetical GC-MS Data for Analysis of a this compound Synthesis Mixture

Retention Time (min)Key m/z valuesTentative Identification
3.245, 44Ethylamine
5.8114, 85, 71, 43Heptan-4-one
8.5141, 112, 98This compound (Product)

The fragmentation pattern of a molecule in a mass spectrometer is highly characteristic of its structure. When this compound is subjected to ionization, typically by electron impact (EI) in GC-MS, the resulting molecular ion (M⁺˙) is energetically unstable and breaks apart into smaller, more stable charged fragments. Analyzing these fragments allows for the reconstruction of the original structure.

The fragmentation of aliphatic imines is often dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the C=N group. For this compound, two primary α-cleavage pathways are expected:

Loss of a propyl radical (•C₃H₇): Cleavage of the bond between C3 and C4 (or C5 and C4) results in a stable, resonance-delocalized cation.

Loss of an ethyl radical (•C₂H₅): Cleavage of the bond between the nitrogen and the ethyl group.

Table 3: Predicted Key Mass Fragments for this compound in EI-MS

Fragment m/zProposed Ion StructureNeutral LossFragmentation Pathway
141[C₉H₁₉N]⁺˙-Molecular Ion (M⁺˙)
112[C₇H₁₄N]⁺•C₂H₅ (29 Da)α-cleavage at N-ethyl bond
98[C₆H₁₂N]⁺•C₃H₇ (43 Da)α-cleavage at C3-C4 bond

X-ray Crystallography for Solid-State Structural Determination (Applicable to Crystalline Derivatives)

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule. nih.gov It provides definitive information on bond lengths, bond angles, and torsional angles. However, this technique requires the sample to be a well-ordered, single crystal.

This compound, like many simple aliphatic imines, is expected to be a liquid or a low-melting solid at room temperature, making it unsuitable for direct analysis by X-ray crystallography. To overcome this, a crystalline derivative must be prepared. This can often be achieved by reacting the imine with an appropriate acid (e.g., HCl, picric acid) to form a stable, crystalline salt, or by forming a complex with a metal ion.

Once a suitable crystal is grown and analyzed, the resulting data would provide an unambiguous solid-state structure. rsc.org This information is invaluable for understanding steric effects and intermolecular interactions within the crystal lattice. acs.orgnih.gov

Table 4: Structural Parameters Obtainable from X-ray Crystallography of a Crystalline Derivative

ParameterDescriptionSignificance
Bond LengthsThe precise distance between bonded atoms (e.g., C=N, C-N, C-C).Confirms double bond character and reveals any bond strain.
Bond AnglesThe angle between three connected atoms (e.g., C-N-C, C-C=N).Defines the local geometry (e.g., trigonal planar at the imine carbon).
Torsion AnglesThe dihedral angle describing the rotation around a bond.Determines the overall conformation of the alkyl chains.
Unit Cell DimensionsThe dimensions of the repeating structural unit of the crystal.Characterizes the crystal packing and symmetry.

Environmental Fate and Degradation Studies of Aliphatic Imines

Hydrolytic Stability and Environmental Persistence

The persistence of an imine in the environment is largely dictated by its stability towards hydrolysis. The carbon-nitrogen double bond (C=N) in imines is susceptible to cleavage by water, a reaction that reverses its formation, yielding the parent amine and aldehyde or ketone.

Detailed Research Findings: The stability of the imine bond is influenced by the electronic and steric properties of the substituents on both the carbon and nitrogen atoms. Generally, imines derived from aliphatic aldehydes and ketones are less stable and more prone to hydrolysis than those derived from aromatic aldehydes. sciencemadness.orgsciencemadness.org The hydrolysis reaction is reversible and can be catalyzed by acid. masterorganicchemistry.com The equilibrium can be shifted toward the reactants (amine and carbonyl) in the presence of water, following Le Châtelier's principle. researchgate.net

Research indicates that the rate of imine hydrolysis is significantly dependent on pH. The maximum rate of hydrolysis for imines derived from aliphatic amines often occurs in mildly acidic conditions, around pH 4-5. masterorganicchemistry.com Under these conditions, protonation of the imine nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com

Recent studies using advanced molecular dynamics have investigated the hydrolysis of imines at the air-water interface, a crucial environmental boundary. For a model imine (CH2NH), noncatalyzed hydrolysis was found to be a rapid, two-step process with a calculated reaction rate of 3.32 × 10⁵ s⁻¹, which is significantly faster than in the bulk phase. nih.gov This suggests that for volatile or surface-active imines, hydrolysis at the surface of atmospheric water droplets or other aqueous bodies could be a dominant and rapid degradation pathway. nih.gov This inherent instability means that aliphatic imines like N-ethylheptan-4-imine are generally not expected to persist for long periods in aqueous environments. researchgate.net Instead, they are likely to dissociate back into their constituent compounds, in this case, N-ethylheptan-4-amine and heptan-4-one.

FactorInfluence on Imine StabilitySource
Nature of Carbonyl Precursor Imines from ketones are generally more stable than those from aldehydes. Aromatic aldehydes form more stable imines than aliphatic aldehydes. sciencemadness.orgsciencemadness.org
Nature of Amine Precursor Aromatic amines often yield more stable imines than aliphatic amines. The basicity of the amine also plays a role; less acidic protonated amines typically form more stable imines. sciencemadness.orgresearchgate.net
Steric Hindrance Bulky groups around the C=N bond can sterically hinder the approach of water, thus increasing hydrolytic stability. researchgate.net
pH of the Medium Hydrolysis is often catalyzed by acid. The maximum rate for aliphatic imines is typically observed around pH 4-5. masterorganicchemistry.com
Presence of Water As a reactant in hydrolysis, the presence of water shifts the equilibrium away from the imine, promoting its degradation. researchgate.net

Atmospheric Oxidation Pathways

Once released into the atmosphere, volatile and semi-volatile organic compounds (VOCs) are subject to degradation, primarily through oxidation reactions. For aliphatic imines, hydrolysis at the air-water interface of aerosols and clouds is considered a primary atmospheric fate. nih.gov However, gas-phase oxidation by photochemically generated radicals is also a significant degradation pathway for many VOCs. ieaghg.orgresearchgate.net

Detailed Research Findings: The most important oxidants in the troposphere are the hydroxyl radical (•OH), which is prevalent during the daytime, and the nitrate (B79036) radical (NO₃), which is more significant at night. researchgate.net These radicals can react with organic molecules, initiating a chain of reactions that breaks them down into smaller, more oxidized compounds, and ultimately to carbon dioxide, water, and mineral acids. ieaghg.org

While specific experimental rate constants for the reaction of this compound with atmospheric oxidants are not readily found in the literature, the general reactivity of amines and related compounds suggests it would be susceptible to oxidation. The C-H bonds adjacent to the imine nitrogen are potential sites for hydrogen abstraction by •OH radicals. The reaction with ozone (O₃) may also contribute to its degradation, although this is typically a slower process for amines and imines compared to reaction with •OH. The persistence of a compound like this compound in the troposphere is a key factor in evaluating its potential for long-range transport and environmental impact. researchgate.net Given the high reactivity of imines with water, it is likely that atmospheric hydrolysis competes with, and may dominate over, gas-phase oxidation as the primary removal mechanism. nih.gov

Computational Prediction of Environmental Fate (e.g., Quantitative Structure-Property Relationship (QSPR) Modeling)

In the absence of extensive experimental data for a specific chemical like this compound, computational models are essential tools for predicting its environmental fate and persistence. gassnova.no Quantitative Structure-Property Relationship (QSPR) models are in silico methods that correlate the structural features of a molecule with its physicochemical properties and environmental behavior. nih.govd-nb.info

Detailed Research Findings: Regulatory bodies and researchers use various QSPR models to estimate crucial environmental fate parameters. Software suites like the US EPA's EPI Suite™ and open-source applications like OPERA (OPEn structure-activity/property Relationship App) can predict properties that govern a chemical's distribution and degradation. gassnova.nonih.gov These models are built using large, curated datasets of experimental values for a diverse range of chemicals. d-nb.info

For this compound, QSPR models can provide estimates for:

Physicochemical Properties: Logarithm of the octanol-water partition coefficient (LogP), water solubility, and vapor pressure. These properties determine how the compound partitions between soil, water, and air.

Degradation Rates: Half-lives for abiotic degradation processes like atmospheric oxidation by hydroxyl radicals.

Biodegradability: The likelihood and rate of degradation by microorganisms in soil and water.

These models work by calculating a set of numerical values, known as molecular descriptors, from the chemical's structure. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. Statistical methods are then used to build a regression model linking these descriptors to the known property values in the training dataset. d-nb.info For new chemicals, the model can then predict the property based on its calculated descriptors. The Organization for Economic Cooperation and Development (OECD) has established principles to ensure the validity and regulatory acceptance of QSAR/QSPR models. d-nb.info The use of these predictive tools is a pragmatic approach for assessing the potential environmental impact of the vast number of chemicals in commerce, including specialized compounds like aliphatic imines. gassnova.nonih.gov

Predicted Property/EndpointRelevance to Environmental FateModeling Approach ExampleSource
LogP (Octanol-Water Partition Coefficient) Indicates the tendency of a chemical to partition into organic matter (e.g., soil, sediment, biota) versus water.Predicted using a weighted k-nearest neighbor (k-NN) approach based on structural descriptors. nih.govd-nb.info
Atmospheric Oxidation Rate Determines the chemical's lifetime in the atmosphere. Usually reported as a rate constant for reaction with hydroxyl radicals (KOH).Group contribution methods or regression models based on molecular structure. researchgate.netgassnova.no
Biodegradability Half-Life Estimates the time required for microorganisms to break down 50% of the chemical in a specific environment (e.g., water, soil).Classification or regression models trained on experimental biodegradability data. nih.gov
Hydrolytic Half-Life Predicts the stability of a chemical to abiotic degradation in water at different pH values.Models identify hydrolyzable functional groups (like imines) and estimate degradation rates based on established mechanisms. gassnova.no

Q & A

Q. What are the established synthetic routes for N-ethylheptan-4-imine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Synthetic routes : Begin with nucleophilic substitution between heptan-4-amine and ethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitor imine formation via TLC (silica gel, hexane/ethyl acetate) and confirm via IR spectroscopy (C=N stretch ~1640–1690 cm⁻¹) .
  • Optimization : Use a fractional factorial design to test variables (temperature, solvent polarity, catalyst loading). Quantify yields via GC-MS and purity via NMR (e.g., absence of secondary amine peaks at δ 1.5–2.5 ppm). Report deviations in boiling points (±2°C) as indicators of impurities .

Q. How should this compound be characterized to ensure structural fidelity?

Methodological Answer:

  • Core techniques :
    • NMR : ¹H NMR for ethyl group integration (δ 1.0–1.2 ppm, triplet; δ 2.4–2.6 ppm, quartet) and heptane chain protons.
    • IR : Confirm imine bond (C=N) and absence of primary amine (N-H stretch ~3300 cm⁻¹).
    • Mass spectrometry : Molecular ion peak at m/z 141.2 (C₉H₁₉N) and fragmentation patterns for validation .
  • Data reporting : Include Rf values, solvent systems, and spectral assignments in supplementary materials to enable replication .

Advanced Research Questions

Q. How can contradictions in reported solubility data for this compound be resolved?

Methodological Answer:

  • Systematic analysis : Compare literature solubility values (e.g., in polar vs. nonpolar solvents) using standardized protocols (OECD 105 guidelines). Control variables like temperature (±0.1°C) and solvent purity.
  • Error mitigation : Quantify uncertainties (e.g., ±0.5 mg/mL via gravimetric analysis) and use ANOVA to identify outliers. Cross-validate with Hansen solubility parameters (δD, δP, δH) .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Accelerated stability testing : Use a central composite design (CCD) to model degradation kinetics. Variables: pH (3–9), temperature (25–60°C). Monitor via UV-Vis (λmax ~250 nm for imine decomposition products) .
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life. Report activation energy (Ea) and degradation products via LC-MS .

Q. How can computational methods predict this compound’s reactivity in novel catalytic systems?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Validation : Compare computed vs. experimental reaction rates (e.g., in Friedel-Crafts alkylation). Use RMSD <0.1 Å as convergence criterion .

Q. What statistical approaches address variability in biological assay data involving this compound?

Methodological Answer:

  • Robust statistical frameworks : For IC₅₀/EC₅₀ determination, use nonlinear regression (e.g., four-parameter logistic model). Validate with Kolmogorov-Smirnov tests for normality and Welch’s t-test for significance (p < 0.05) .
  • Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates. Report confidence intervals (95%) for dose-response curves .

Data Management and Reproducibility

Q. How should raw and processed spectroscopic data be archived to meet FAIR principles?

Methodological Answer:

  • FAIR compliance : Deposit raw NMR (FID files), IR (.dx), and chromatographic data in repositories like Chemotion or RADAR4Chem. Assign persistent DOIs and metadata (e.g., spectrometer model, solvent, probe temperature) .
  • Reproducibility : Include step-by-step protocols in supplementary materials, specifying instrument calibration (e.g., NMR shimming with CDCl₃) .

Experimental Replication Challenges

Q. Why might published synthetic yields for this compound vary across laboratories?

Methodological Answer:

  • Critical factors :
    • Purification methods : Column chromatography (silica grade, eluent gradient) vs. distillation (boiling point accuracy).
    • Ambient conditions : Humidity effects on hygroscopic reagents (e.g., NaBH₄ in imine reduction steps).
  • Mitigation : Replicate under inert atmosphere (N₂/Ar) and report humidity levels (±5% RH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.